An In-depth Technical Guide to the Mechanism of Action of YAP-TEAD Inhibitors in the Hippo Pathway
An In-depth Technical Guide to the Mechanism of Action of YAP-TEAD Inhibitors in the Hippo Pathway
Disclaimer: Initial searches for "Super-TDU" indicate it is an experimental peptide inhibitor of the YAP-TEAD interaction. To provide a more comprehensive and data-rich guide, this document will focus on the well-characterized small molecule inhibitor, Verteporfin, as a primary example of a YAP-TEAD disruptor. Information regarding Super-TDU will be included where available.
Introduction to the Hippo Signaling Pathway
The Hippo signaling pathway is a critical, evolutionarily conserved signaling cascade that plays a fundamental role in the regulation of organ size, tissue homeostasis, and cell fate.[1][2][3] It achieves this by controlling a balance between cell proliferation and apoptosis.[1][2][3] Dysregulation of the Hippo pathway is frequently implicated in a variety of human cancers, making it a promising target for novel therapeutic interventions.[2][4]
The core of the Hippo pathway in mammals consists of a kinase cascade involving the sterile 20-like kinases 1/2 (MST1/2) and the large tumor suppressor kinases 1/2 (LATS1/2).[5][6] When the pathway is "on," a series of phosphorylation events occur. Upstream signals activate MST1/2, which in turn phosphorylates and activates LATS1/2.[2][5] Activated LATS1/2 then phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[2][3][5] This phosphorylation leads to the sequestration of YAP/TAZ in the cytoplasm through binding to 14-3-3 proteins, ultimately marking them for proteasomal degradation.[3][7]
When the Hippo pathway is "off," YAP and TAZ are not phosphorylated and can translocate to the nucleus.[7] In the nucleus, YAP/TAZ associate with various transcription factors, most notably the TEA domain (TEAD) family of transcription factors (TEAD1-4).[4][8] This YAP/TAZ-TEAD complex then drives the expression of genes that promote cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[8][9][10] In many cancers, the Hippo pathway is inactivated, leading to the constitutive nuclear localization and activity of YAP/TAZ, which drives tumor growth.[4][11]
Mechanism of Action of YAP-TEAD Inhibitors
Given that the interaction between YAP/TAZ and TEAD is the final and critical step in the oncogenic output of the Hippo pathway, disrupting this protein-protein interaction has emerged as a key therapeutic strategy.[6][8][10] Both small molecules and peptides have been developed to achieve this.
Verteporfin: A Small Molecule Inhibitor
Verteporfin (VP) is a benzoporphyrin derivative, long-approved as a photosensitizer in photodynamic therapy for macular degeneration.[12][13] More recently, it was identified as a potent inhibitor of the YAP-TEAD interaction, independent of its photosensitizing properties.[12][13][14]
The primary mechanism of action of Verteporfin is the disruption of the YAP-TEAD transcriptional complex.[14][15][16] While the precise binding mode is still under investigation, evidence suggests that Verteporfin may directly bind to YAP, inducing a conformational change that prevents its association with TEAD transcription factors.[17] This disruption prevents the recruitment of the transcriptional machinery to the promoters of target genes, thereby inhibiting their expression.[9][14] Some studies have also suggested that Verteporfin can increase the cytoplasmic retention of YAP by up-regulating the chaperon protein 14-3-3σ.[12][18]
Super-TDU: A Peptide-Based Inhibitor
Super-TDU is a rationally designed peptide that acts as a YAP antagonist by competitively inhibiting the YAP-TEAD interaction.[19][20][21] It is a 48-amino acid peptide derived from Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[6] Super-TDU mimics the TDU domain of VGLL4, allowing it to bind to TEADs with high affinity, thereby displacing YAP and repressing the transcription of YAP-TEAD target genes.[6][20] This makes Super-TDU a highly specific inhibitor of the Hippo pathway's transcriptional output.
Quantitative Data on YAP-TEAD Inhibitors
The following tables summarize key quantitative data for Verteporfin and other YAP-TEAD inhibitors.
Table 1: In Vitro Efficacy of Verteporfin
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |
| NCI-H226 | Mesothelioma | Cell Viability | ~162.1 nM (TEAD-LUC) | [22] |
| Various | Glioblastoma | Cell Viability | Varies by line | [13] |
| OVCAR3 | Ovarian Cancer | Cell Viability | ~5 µM | [14] |
| OVCAR8 | Ovarian Cancer | Cell Viability | ~5 µM | [14] |
| Mero-14 | Mesothelioma | Cell Proliferation | 5-207 nM (SWTX-143) | [4] |
| NCI-H226 | Mesothelioma | Cell Proliferation | 5-207 nM (SWTX-143) | [4] |
| NCI-H2052 | Mesothelioma | Cell Proliferation | 5-207 nM (SWTX-143) | [4] |
| MSTO-211H | Mesothelioma | Cell Proliferation | 5-207 nM (SWTX-143) | [4] |
Table 2: Effect of YAP-TEAD Inhibitors on Target Gene Expression
| Inhibitor | Cell Line | Target Gene | Effect | Reference |
| Verteporfin | OVCAR8 | CCN1 (CYR61) | Downregulation | [23] |
| Verteporfin | OVCAR8 | CCN2 (CTGF) | Downregulation | [23] |
| Verteporfin | Osteosarcoma cells | CYR61 | Downregulation | [9] |
| Super-TDU | Gastric Cancer cells | CTGF, CYR61, CDX2 | Downregulation | [20] |
| SWTX-143 | Mesothelioma models | CYR61, CTGF, IGFBP3 | Downregulation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of YAP-TEAD inhibitors. Below are representative protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
This assay is used to determine if an inhibitor can physically disrupt the binding of YAP to TEAD within a cell.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a cancer cell line with high YAP activity) and grow to 70-80% confluency. Treat cells with the desired concentration of the inhibitor (e.g., Verteporfin) or vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse on ice with a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add a primary antibody against either YAP or TEAD (e.g., anti-TEAD1) to the supernatant and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.[24]
TEAD-Responsive Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the YAP-TEAD complex.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T or MCF7) in a 24- or 96-well plate.[25][26] Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-lux) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[25][27]
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor or vehicle control.
-
Cell Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.[25] Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[25][28]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of YAP-TEAD transcriptional output.[29]
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to measure changes in the mRNA levels of YAP-TEAD target genes like CTGF and CYR61.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the inhibitor as described for the Co-IP protocol.
-
RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a commercial kit (e.g., Trizol or RNeasy kit) according to the manufacturer's instructions.[30][31]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[32]
-
Quantitative PCR: Perform real-time PCR using a qPCR system with a SYBR Green-based master mix and primers specific for the target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[31][33][34]
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.[31] A significant decrease in the relative mRNA levels in inhibitor-treated cells indicates target engagement.
Visualizations of Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed.
Caption: The canonical Hippo signaling pathway.
Caption: Mechanism of Verteporfin in the Hippo pathway.
Caption: Experimental workflow for a YAP-TEAD inhibitor.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Verteporfin suppresses osteosarcoma progression by targeting the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hippo signaling pathway provides novel anti-cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scienceopen.com [scienceopen.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Luciferase reporter assay [bio-protocol.org]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. researchgate.net [researchgate.net]
- 28. med.emory.edu [med.emory.edu]
- 29. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 30. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CYR61, regulated by miR-22-3p and MALAT1, promotes autophagy in HK-2 cell inflammatory model - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Expression of Cyr61, CTGF, and WISP-1 Correlates with Clinical Features of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. qRT-PCR [bio-protocol.org]
- 34. Real-time reverse transcription-quantitative PCR (qRT-PCR) [bio-protocol.org]
